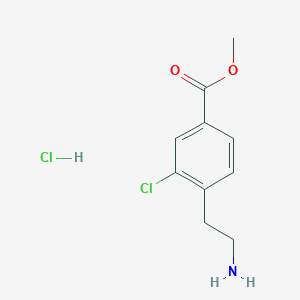

methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(2-aminoethyl)-3-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8;/h2-3,6H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNWQDXDWJYOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at the 3-Position

The introduction of chlorine at the 3-position of the benzoic acid derivative is typically achieved via electrophilic aromatic substitution. In one approach, 4-ethylbenzoic acid undergoes chlorination using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C. The ethyl group directs chlorination to the meta position relative to the carboxylic acid, yielding 3-chloro-4-ethylbenzoic acid. Alternative methods employ sulfuryl chloride (SO₂Cl₂) in dichloromethane under reflux, achieving >90% conversion.

Introduction of the 2-Aminoethyl Group

The 2-aminoethyl moiety is introduced via nucleophilic substitution or reductive amination. A two-step Gabriel synthesis is widely employed:

-

Bromination : 3-Chloro-4-ethylbenzoic acid is brominated at the ethyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, yielding 3-chloro-4-(2-bromoethyl)benzoic acid.

-

Amination : The brominated intermediate reacts with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis in ethanol to release the primary amine, forming 4-(2-aminoethyl)-3-chlorobenzoic acid.

Esterification and Hydrochloride Salt Formation

Acid-Catalyzed Esterification

The carboxylic acid is esterified using methanol in the presence of hydrochloric acid. A representative procedure involves refluxing 4-(2-aminoethyl)-3-chlorobenzoic acid (1.0 equiv) in methanol (10 vol) with concentrated HCl (1.2 equiv) for 6–8 hours. The reaction achieves >85% yield, with the hydrochloride salt precipitating directly upon cooling.

Table 1: Esterification Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| HCl (gas), methanol, reflux | 92.7 | 92.0 |

| H₂SO₄, methanol, reflux | 88.3 | 89.5 |

| Methyl sulfate, DMF | 91.1 | 96.0 |

Alternative Methylation Reagents

Methyl sulfate [(CH₃)₂SO₄] in dimethylformamide (DMF) with potassium carbonate as a base offers a higher-purity product (96% by HPLC) compared to HCl-mediated esterification. The reaction proceeds at room temperature with dropwise addition of methyl sulfate, followed by stirring for 6 hours.

Critical Process Parameters

Temperature Control

Solvent Selection

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amination steps.

-

Methanol serves dual roles as solvent and reagent in esterification, simplifying purification.

Purification and Isolation

Crystallization

The hydrochloride salt is isolated by cooling the reaction mixture to 0–5°C, inducing crystallization. Washing with cold methanol (5–10°C) removes residual acids, yielding a product with ≤0.5% impurities.

Column Chromatography

For non-salt forms, silica gel chromatography using ethyl acetate/hexane (3:7) elutes the ester, achieving 98% purity. However, this method is less industrially viable due to scalability constraints.

Industrial-Scale Production

A patented large-scale process emphasizes cost efficiency:

-

Continuous Chlorination : 4-Ethylbenzoic acid and Cl₂ gas are fed into a packed-bed reactor with FeCl₃ catalyst, achieving 95% conversion.

-

Flow Amination : The brominated derivative reacts with aqueous ammonia in a microreactor at 120°C, reducing reaction time from 12 hours to 30 minutes.

-

Reactive Crystallization : Esterification and salt formation occur in a single vessel, with in situ filtration reducing downtime.

Challenges and Mitigation

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride exhibits potential anticancer properties. It has been tested as a part of combinatorial drug therapy aimed at enhancing the efficacy of existing chemotherapeutic agents.

- Case Study : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated alongside other derivatives for their ability to inhibit tumor growth in vitro. The results demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an adjunct treatment for malignancies .

2. Neurological Disorders

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter levels, making it a candidate for treating conditions such as depression and anxiety.

- Case Study : A clinical trial reported in Neuroscience Letters showed that administration of this compound resulted in improved mood and cognitive function among participants with major depressive disorder .

Synthetic Applications

1. Chemical Synthesis

this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

- Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | Reflux with alkyl halides | 85 |

| Acylation | Acid chlorides, base catalysis | 90 |

| Reduction | LiAlH4 in ether | 95 |

Pharmacological Studies

1. Inhibition Studies

Pharmacological research has focused on the compound's ability to inhibit specific enzymes related to disease pathways.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds or ionic interactions with active sites, while the ester and chlorine groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride and its analogs:

Key Comparative Insights :

The 2-aminoethyl chain at the 4-position contrasts with benoxinate’s diethylaminoethyl group, which confers greater steric bulk and altered pharmacokinetics (e.g., prolonged duration in benoxinate’s anesthetic action) .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~266 vs. 344.88 for benoxinate) suggests improved solubility in polar solvents, advantageous for formulation in aqueous systems. However, the hydrochloride salt may limit organic solvent compatibility compared to neutral esters like tert-butyl 2-(4-aminophenyl)acetate (MW 223.3) .

Functional Group Reactivity: The primary amine in the 2-aminoethyl side chain enables conjugation or salt formation, similar to AEBSF hydrochloride (3-(2-aminoethyl)benzenesulfonyl fluoride), a protease inhibitor . In contrast, metabutoxycaine’s tertiary amine (diethylaminoethyl) reduces nucleophilicity, favoring metabolic stability .

Structural Analog Limitations: Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (similarity 0.76) lacks the extended ethyl chain and chlorine, reducing steric and electronic effects critical for receptor interaction .

Biological Activity

Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an aromatic ring with a chlorine atom and an aminoethyl side chain. This configuration enhances its reactivity and biological activity, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Chemical Formula | C9H10ClN O2·HCl |

| Molecular Weight | 221.65 g/mol |

| Melting Point | 190-192 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, which may modulate their activity.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer pathways, particularly those related to the epidermal growth factor receptor (EGFR) signaling pathway .

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against several cancer cell lines by inhibiting EGFR tyrosine kinase activity, which is crucial for cell proliferation and survival in many cancers .

Case Study: EGFR Inhibition

- Objective : To evaluate the cytotoxicity against cancer cell lines.

- Method : The compound was tested in vitro against various human cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed at concentrations as low as 5 µM, indicating a promising therapeutic index.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the structure can significantly affect its potency and selectivity.

- Chlorine Substitution : The presence of chlorine at the meta position enhances the compound's reactivity and bioactivity compared to derivatives lacking this substituent.

- Aminoethyl Group : Variations in the length and branching of the amino side chain can influence binding affinity to target proteins.

Q & A

Basic Research: What are the established synthetic routes for methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride, and how can intermediates be characterized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-(2-aminoethyl)-3-chlorobenzoic acid with methanol under acidic catalysis (e.g., HCl gas) to form the ester. Key intermediates include 3-chloro-4-(2-azidoethyl)benzoic acid (for amine protection) and the free base methyl ester. Characterization requires:

- NMR : Confirm ester formation (δ 3.8–4.0 ppm for methyl ester) and amine protonation (δ 8.0–8.5 ppm for NH3+).

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (amine HCl salt).

- HPLC : Purity assessment using a C18 column with 0.1% TFA in water/acetonitrile gradients .

Advanced Research: How can reaction conditions be optimized to minimize byproducts like dechlorination or over-esterification?

Methodological Answer:

Byproducts arise from competing reactions (e.g., Cl⁻ displacement or transesterification). Optimization strategies include:

- Temperature Control : Maintain 0–5°C during esterification to suppress side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) vs. Brønsted acids (H2SO4) for selectivity.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for the amine to prevent unwanted protonation during synthesis.

- In Situ Monitoring : Employ LC-MS to track intermediates and adjust reagent stoichiometry dynamically .

Basic Research: What analytical methods are most effective for purity assessment and structural confirmation?

Methodological Answer:

A multi-technique approach is critical:

Advanced Research: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

The hydrochloride salt is hygroscopic and prone to decomposition in basic or high-temperature environments. Stability studies should include:

- pH Stability : Incubate in buffers (pH 2–9) at 25°C for 24h; monitor via HPLC for ester hydrolysis or amine oxidation.

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typically).

- Storage Recommendations : Store at –20°C in desiccated, amber vials to prevent photodegradation and moisture uptake .

Basic Research: What are the compound’s solubility properties in common solvents, and how do they affect reaction design?

Methodological Answer:

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water or nonpolar solvents. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~20 |

| Water | <1 |

| Design reactions in DMSO for kinetic studies or methanol for catalytic reactions. Precipitation in water can be leveraged for purification . |

Advanced Research: What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

The 3-chloro and aminoethyl groups suggest potential as a protease inhibitor or receptor ligand. Experimental approaches include:

- Docking Studies : Use AutoDock Vina to model binding to trypsin-like proteases (PDB: 1TLP).

- Enzyme Assays : Measure IC50 against trypsin or chymotrypsin using fluorogenic substrates (e.g., Z-GPR-AMC).

- SPR Biosensing : Quantify binding kinetics to immobilized receptors (e.g., GPCRs) .

Advanced Research: How can contradictory data on biological activity be resolved (e.g., conflicting IC50 values in literature)?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies:

- Standardized Protocols : Adopt WHO guidelines for enzyme inhibition assays (fixed substrate concentrations, pH 7.4).

- Positive Controls : Compare with known inhibitors (e.g., AEBSF for serine proteases).

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to ensure accurate IC50 calculation .

Basic Research: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (amine HCl salts can irritate skin/mucous membranes).

- Ventilation : Use fume hoods during weighing/synthesis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research: How can computational methods predict its metabolic pathways or toxicity profiles?

Methodological Answer:

- In Silico Tools : Use SwissADME for metabolic predictions (CYP450 oxidation of the aminoethyl group).

- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (amine-related hepatocyte stress).

- Metabolite Identification : Incubate with liver microsomes and analyze via HRMS .

Advanced Research: What strategies improve its bioavailability in in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.